molecular formula C9H19N3O2 B8021985 Tert-butyl 1,2,5-triazepane-5-carboxylate

Tert-butyl 1,2,5-triazepane-5-carboxylate

Cat. No.: B8021985
M. Wt: 201.27 g/mol
InChI Key: PQARGMBWFWJURB-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,5-triazepane-5-carboxylate, with the CAS number 952153-86-5, is a chemical reagent of interest in medicinal and organic chemistry. It belongs to a class of seven-membered heterocyclic compounds that are recognized as versatile structural units for drug discovery . These [1,2,5]triazepane derivatives are investigated as potential bioisosteres or sophisticated replacements for conventional piperazine and morpholine moieties in drug design . The strategic incorporation of this scaffold offers multiple sites for functionalization, enabling researchers to explore novel chemical space and optimize the properties of drug candidates. Scientific research has demonstrated the practical application of this core structure, showing that analogues of known antibiotics, such as linezolid, which incorporate the [1,2,5]triazepane unit, can exhibit potent in vitro and in vivo antibacterial activity . This makes this compound a valuable, protected intermediate for synthetic chemists working in antibacterial research and the development of new pharmacologically active compounds. The compound has a molecular formula of C9H19N3O2 and a molecular weight of 201.27 g/mol . It is supplied with the tert-butyloxycarbonyl (Boc) protecting group, which facilitates further synthetic manipulations. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1,2,5-triazepane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-6-4-10-11-5-7-12/h10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARGMBWFWJURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 1,2,5 Triazepane 5 Carboxylate and Its Analogues

Targeted Synthesis of the 1,2,5-Triazepane Ring System

The synthesis of seven-membered heterocycles like the 1,2,5-triazepane system is a recognized challenge in organic chemistry, often complicated by unfavorable entropy associated with the cyclization processes. researchgate.net However, dedicated strategies have been developed to overcome these hurdles, enabling access to these complex structures.

Cyclization Strategies for Seven-Membered Nitrogen Heterocycles

The formation of seven-membered rings can be accomplished through several primary strategies, including ring-closure (intramolecular cyclization), ring-expansion, and cycloaddition reactions. numberanalytics.com Intramolecular cyclization, where a linear precursor is induced to form a ring, is a common approach. This can involve nucleophilic or electrophilic substitution reactions to form the final bond that closes the ring. numberanalytics.comrsc.org The success of such reactions often depends on a careful choice of reagents and reaction conditions to favor the formation of the seven-membered ring over competing intermolecular reactions. rsc.org

Ring-expansion reactions provide an alternative route, wherein a smaller, more readily available ring is expanded to the desired seven-membered structure. numberanalytics.com Cycloaddition reactions, which involve the joining of two or more molecules to create a ring, represent a highly efficient and convergent approach. researchgate.netnumberanalytics.com Reactions such as [5+2] and [4+3] cycloadditions are particularly powerful for directly accessing seven-membered ring systems. researchgate.net For nitrogen-containing heterocycles, 1,3-dipolar cycloadditions are also a valuable tool. numberanalytics.com

Application of Multicomponent Reactions in Triazepane Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. beilstein-journals.orgmdpi.com These reactions are prized for their high atom economy, time and energy savings, and their ability to rapidly generate molecular diversity. beilstein-journals.org

While specific MCRs for the direct synthesis of the 1,2,5-triazepane ring are not extensively documented, the principles of MCRs are applicable. For instance, reactions like the Ugi or Passerini reaction, which are cornerstones of MCR chemistry, could be conceptually adapted to assemble precursors for triazepane synthesis. mdpi.com The development of novel MCRs is a continuing area of research, and strategies involving the in-situ generation of reactive intermediates, such as 1,3-dipoles for subsequent cycloaddition, are a promising avenue for the synthesis of heterocyclic systems. beilstein-journals.org The synthesis of related nitrogen-containing heterocycles, such as triazinane diones, has been successfully achieved using one-pot MCR protocols, demonstrating the potential of this strategy for related triazepane structures. nih.gov

Transition Metal-Catalyzed and Organocatalytic Approaches

Modern catalysis provides powerful tools for constructing challenging ring systems with high levels of control and efficiency.

Transition Metal Catalysis: Transition metals, particularly palladium (Pd) and copper (Cu), are widely used to catalyze multicomponent reactions and cyclization processes in heterocyclic chemistry. beilstein-journals.org These metals can facilitate the formation of key carbon-carbon and carbon-heteroatom bonds under mild conditions. For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) are a cornerstone for forming triazole rings and could be incorporated into a broader strategy for building fused or related heterocyclic systems. nih.gov

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. An enantioselective, organocatalytic strategy has been successfully developed to construct chiral seven- and eight-membered rings. acs.org This approach utilizes a highly congested iminophosphorane catalyst to pre-organize the substrate, enabling cyclization with high levels of stereocontrol under mild conditions. acs.org Such strategies are at the forefront of synthesizing molecules with inherent ring chirality, a feature common in bioactive compounds. acs.org Furthermore, organocatalytic methods have been employed for the chemoselective synthesis of other nitrogen heterocycles like 1,2,3-triazoles and dioxazepanes, showcasing the versatility of this catalytic manifold. nih.govnih.gov The use of chiral oligoethylene glycols as cation-binding catalysts, for example, has enabled the asymmetric synthesis of seven-membered dioxazepane heterocycles through a tandem reaction pathway. nih.gov

Introduction and Manipulation of the Tert-butyl Carboxylate Protecting Group

The "tert-butyl carboxylate" portion of the target molecule's name refers to a tert-butyloxycarbonyl (Boc) group, one of the most common protecting groups for amines in organic synthesis. rsc.org

Protecting Group Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules that contain multiple reactive sites, protecting groups are essential. numberanalytics.com They function as temporary masks for a specific functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. numberanalytics.com The Boc group is favored for protecting amines because it is stable under a wide variety of conditions, including those that are basic, nucleophilic, or involve hydrogenolysis. rsc.org Its electron-withdrawing nature tames the basicity and nucleophilicity of the amine nitrogen. youtube.com

The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. rsc.org A key principle in complex synthesis is the use of orthogonal protecting groups , which can be removed under different, non-interfering conditions. numberanalytics.com This allows for the selective deprotection and reaction of specific functional groups within a multifunctional molecule, a critical strategy for achieving high efficiency and yield. numberanalytics.com

Selective Deprotection Methods for Tert-butyl Carbamates

The removal of the Boc group is a crucial step, and numerous methods have been developed to achieve this, ranging from harsh to exceptionally mild conditions. The choice of deprotection method is often dictated by the sensitivity of other functional groups present in the molecule. acsgcipr.org

Traditionally, Boc groups are cleaved using strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. rsc.orgmasterorganicchemistry.com These methods work by protonating the carbamate (B1207046), leading to the formation of a stable tert-butyl cation, which then fragments to isobutylene (B52900) and carbon dioxide. acsgcipr.org However, a significant drawback is that the highly reactive tert-butyl cation can cause unwanted side reactions, such as alkylating electron-rich parts of the substrate molecule. acsgcipr.org

To address this, a variety of milder and more selective deprotection methods have been developed. These newer strategies offer greater functional group tolerance, which is critical in the later stages of complex molecule synthesis.

Reagent(s)ConditionsKey Features & BenefitsCitation
Trifluoroacetic Acid (TFA)Neat or in CH₂Cl₂Classic, highly effective method for acid-stable substrates. rsc.orgmasterorganicchemistry.com
Oxalyl Chloride / MethanolMeOH, rtMild and selective; tolerant of many other functional groups. Good to excellent yields. rsc.org
Aqueous Phosphoric AcidH₃PO₄ / H₂OEnvironmentally benign, mild, and selective. Tolerates Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers. organic-chemistry.org
Tetra-n-butylammonium Fluoride (TBAF)THF, refluxMild, fluoride-assisted cleavage. Can show selectivity depending on the substrate. lookchem.com
Cerium(III) Chloride / Sodium IodideCeCl₃·7H₂O / NaI in AcetonitrileLewis-acid promoted deprotection suitable for various substrates. researchgate.net
Tris(4-bromophenyl)aminium Hexachloroantimonate ("Magic Blue") / TriethylsilaneCH₂Cl₂, rtCatalytic radical cation-mediated cleavage under very mild conditions. Sacrificial silane (B1218182) accelerates the reaction. organic-chemistry.orgresearchgate.net

Preparation of Functionally Differentiated Tert-butyl 1,2,5-Triazepane-5-carboxylate Derivatives

The this compound core is a versatile starting point for creating a library of complex molecules. The true potential of this scaffold is unlocked through the selective functionalization of its nitrogen centers and the modification of its carboxylate group.

The 1,2,5-triazepane scaffold contains three nitrogen atoms, offering multiple points for chemical modification. The strategic diversification at these centers is crucial for modulating the pharmacological and physicochemical properties of the resulting compounds. A variety of synthetic methods can be employed to introduce functional groups onto the nitrogen atoms, including alkylation, acylation, and arylation. researchgate.net The presence of the Boc (tert-butyloxycarbonyl) group at the N-5 position provides a degree of electronic differentiation, which can be exploited for selective reactions at N-1 and N-2.

For instance, photolysis of substituted 3-azidopyridazines in the presence of a base like sodium methoxide (B1231860) can lead to ring expansion, forming unstable 1H-1,2,5-triazepines which can be trapped. researchgate.net Treatment of these intermediates with reagents like acetyl chloride allows for the isolation of stable 1-acetyl-1H-1,2,5-triazepines, demonstrating a viable strategy for N-acylation. researchgate.net Such approaches allow for the systematic exploration of the chemical space around the triazepane core.

Table 1: Examples of Reagents for Nitrogen Center Diversification

Reagent Class Specific Example Resulting Functional Group
Acyl Halides Acetyl Chloride N-Acetyl
Alkyl Halides Benzyl Bromide N-Benzyl
Sulfonyl Chlorides Tosyl Chloride N-Tosyl

The tert-butyl carboxylate group in the parent compound serves primarily as a protecting group for the N-5 nitrogen, but its modification represents a key diversification strategy. The tert-butyl ester can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the corresponding free carboxylic acid. This carboxylic acid is a versatile intermediate that can be converted into a wide array of other functional groups. nih.gov

For example, standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) can transform the carboxylic acid into various amides by reacting it with primary or secondary amines. This modification is significant as the conversion of a C-terminal carboxylic acid to a carboxamide can directly impact the molecule's conformation and hydrogen bonding patterns. nih.gov Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4), providing another point for further functionalization. Alternatively, the acid can be re-esterified with different alcohols to modulate properties such as solubility and cell permeability. researchgate.net

Table 2: Transformations of the Carboxylate Functional Group

Starting Group Reagent(s) Resulting Functional Group
tert-Butyl Ester Trifluoroacetic Acid (TFA) Carboxylic Acid
Carboxylic Acid Oxalyl Chloride, then an Amine Amide
Carboxylic Acid Alcohol, Acid Catalyst Ester

Creating fused-ring systems enhances molecular complexity and rigidity, which can lead to improved binding affinity and selectivity for biological targets. A powerful strategy for constructing fused heterocycles on scaffolds like 1,2,5-triazepane is the use of intramolecular cycloaddition reactions. kuleuven.be One of the most prominent examples is the Huisgen azide-alkyne [3+2] cycloaddition. nih.gov

This approach involves synthesizing a 1,2,5-triazepane derivative that contains both an azide (B81097) and an alkyne functionality. Upon heating or catalysis (often with copper(I)), these two groups react intramolecularly to form a new, fused triazole ring. kuleuven.be For example, a synthetic route could involve functionalizing the N-1 position with a propargyl group (containing an alkyne) and the N-2 position with an azido-ethyl group. The subsequent intramolecular cycloaddition would yield a triazolo-fused 1,2,5-triazepane system. Such multicomponent assembly processes followed by cyclization are efficient methods for rapidly building complex heterocyclic frameworks. kuleuven.benih.gov These strategies have been successfully applied to related benzodiazepine (B76468) scaffolds to create novel polyheterocyclic compounds. nih.govresearchgate.net

Table 3: Examples of Fused-Ring Systems via Cycloaddition

Scaffold Precursor Functionalities Cycloaddition Type Fused Ring Formed
N-alkyne and N-azide Huisgen [3+2] Cycloaddition Triazole
Aza-ortho-quinone methide and Hydrazonoyl Chloride [4+3] Annulation Triazepine

Stereochemical Control in the Synthesis of Substituted 1,2,5-Triazepanes

When substituents are introduced onto the carbon backbone of the triazepane ring, chiral centers are created, necessitating control over the stereochemical outcome of the synthesis. Achieving high stereoselectivity is paramount, as different stereoisomers of a molecule can have vastly different biological activities. Several advanced strategies can be employed to control stereochemistry during the synthesis of substituted 1,2,5-triazepanes.

One effective method is the use of chiral auxiliaries . In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the synthetic intermediate. researchgate.net This auxiliary directs the stereochemical course of subsequent reactions. For instance, a chiral auxiliary attached to a nitrogen atom could direct the diastereoselective alkylation of an adjacent carbon atom. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Asymmetric organocatalysis is another powerful tool. Here, a small, chiral organic molecule is used in catalytic amounts to induce enantioselectivity. For example, a chiral proline-based catalyst could be used to facilitate an asymmetric intramolecular Mannich reaction to form the triazepane ring with high enantiomeric excess. mdpi.com This strategy has been applied to the synthesis of related bicyclic homotropanones. mdpi.com

Finally, substrate-controlled synthesis relies on existing stereocenters within the starting material to direct the formation of new ones. For example, if a chiral, enantiopure building block is used to construct the triazepane ring, its inherent stereochemistry can influence the facial selectivity of reactions at other sites on the ring, a process known as diastereoselection. The stereocontrolled Griesbaum co-ozonolysis reaction, which proceeds via a [3+2] cycloaddition to form a trioxolane ring, demonstrates how a preference for axial addition to a substituted ring can dictate the final stereochemistry. nih.gov

Table 4: Comparison of Stereochemical Control Strategies

Strategy Principle Typical Outcome
Chiral Auxiliary A recoverable chiral molecule directs a stereoselective reaction. researchgate.net High diastereoselectivity (d.r. > 95:5)
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction. mdpi.com High enantioselectivity (e.e. > 90%)

State of the Art Spectroscopic and Analytical Characterization of Tert Butyl 1,2,5 Triazepane 5 Carboxylate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution and the solid state. For a molecule such as tert-butyl 1,2,5-triazepane-5-carboxylate, a combination of one-dimensional and multidimensional NMR techniques is essential for a complete assignment of proton (¹H) and carbon (¹³C) signals.

Multidimensional NMR Spectroscopy (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multidimensional NMR experiments are critical for establishing the connectivity of atoms within the triazepane ring and for confirming the position of the tert-butyl carboxylate group.

2D Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, this technique would be used to trace the connectivity of the methylene (B1212753) protons within the seven-membered ring, helping to distinguish between adjacent CH₂ groups. Cross-peaks in the COSY spectrum indicate which protons are J-coupled, providing a clear picture of the ring's backbone. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the ¹³C signals of the triazepane ring based on the already assigned proton resonances. rsc.org The distinct chemical environments of the carbon atoms in the ring, influenced by their proximity to the nitrogen atoms and the bulky Boc group, can be resolved.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for a representative tert-butyl carbamate (B1207046) derivative, providing a reference for the types of signals anticipated for this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
tert-Butyl (s, 9H)~1.5~28
Carbamate N-H (br s, 1H)~5.0-6.5-
Methylene (CH₂) adjacent to N~3.2-3.6~40-50
Methylene (CH₂) in ring~1.7-2.2~25-35
Carbonyl (C=O)-~155
tert-Butyl Quaternary Carbon-~80

This is an interactive data table based on generalized values for tert-butyl carbamate derivatives and may not represent the exact values for this compound.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of crystalline and amorphous solids. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. nih.gov For this compound, ssNMR can provide detailed insights into its solid-state conformation and packing that are not accessible by solution NMR. rsc.org

By analyzing the chemical shifts and through-space interactions in the solid state, ssNMR can distinguish between different polymorphs, solvates, and hydrates. researchgate.net The technique is sensitive to subtle changes in molecular conformation and intermolecular interactions, such as hydrogen bonding, which can significantly impact the stability and properties of the solid material. ¹³C and ¹⁵N ssNMR would be particularly informative for this compound, probing the environments of the carboxylate group and the nitrogen atoms within the triazepane ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₉H₁₉N₃O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula.

Analysis of the fragmentation patterns in the mass spectrum offers further structural confirmation. A characteristic fragmentation for a Boc-protected amine is the loss of the tert-butyl group or isobutylene (B52900), leading to a prominent peak corresponding to the protonated carbamic acid, which can then decarboxylate. For tert-butylamine, a base peak at m/z 58 is often observed, corresponding to the stable tert-butyl cation. pearson.com The fragmentation of tert-butylnaphthalenes also shows loss of a methyl radical from the tert-butyl group. researchgate.net These patterns would be anticipated in the mass spectrum of this compound and its derivatives.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of complex mixtures, such as reaction monitoring or purity assessment of this compound. The liquid chromatography component separates the mixture, and the mass spectrometer provides mass information for each separated component. This is crucial for identifying the target compound, byproducts, and any remaining starting materials in a synthesis reaction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A strong band around 1700-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. mdpi.com The N-H stretching vibrations of the amine groups in the triazepane ring would appear in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aliphatic and tert-butyl groups would be observed around 3000-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine/Amide)Stretching3400-3200
C-H (Aliphatic)Stretching3000-2850
C=O (Carbamate)Stretching1700-1680
N-HBending1550-1510

This is an interactive data table based on generalized values and may not represent the exact values for this compound.

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and crystal packing. rigaku.com For a chiral derivative of this compound, X-ray crystallography could unambiguously establish the configuration of its stereocenters.

The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the seven-membered triazepane ring. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate how the molecules are arranged in the crystal lattice. nih.gov This information is crucial for understanding the physical properties of the solid material and for computational modeling studies. For related heterocyclic systems, X-ray diffraction has been used to determine the planarity and twist angles of the ring systems. mdpi.com

Computational Chemistry and Theoretical Studies on Tert Butyl 1,2,5 Triazepane 5 Carboxylate

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations are foundational in computational chemistry for elucidating the electronic properties and predicting the reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for studying molecular systems. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. researchgate.netresearchgate.net For tert-butyl 1,2,5-triazepane-5-carboxylate, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show strong agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Furthermore, DFT is utilized to predict various spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) spectrum of the molecule. Similarly, calculations of nuclear magnetic shielding tensors can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural confirmation of the synthesized compound. nih.gov The electronic transitions calculated via Time-Dependent DFT (TD-DFT) can help in interpreting the UV-Visible spectrum. nih.gov

Table 1: Hypothetical DFT-Calculated vs. Experimental Spectroscopic Data for this compound

ParameterDFT Predicted Value (B3LYP/6-31G*)Experimental Value
¹H-NMR (δ, ppm) - N-H~2.52.6
¹³C-NMR (δ, ppm) - C=O~155154.8
IR Frequency (cm⁻¹) - C=O stretch~16901685
IR Frequency (cm⁻¹) - N-H stretch~33503340

The seven-membered triazepane ring is not planar and can adopt multiple low-energy conformations. Understanding this conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. nih.gov Theoretical methods can be used to explore the potential energy surface of the triazepane ring to identify stable conformers such as chair, boat, and twist-boat forms, and the energy barriers between them. nih.gov For this compound, the bulky tert-butyl group will significantly influence the conformational preference of the ring. Computational analysis reveals the relative populations of these conformers at a given temperature, providing insight into the dynamic behavior of the molecule in solution. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic nature of molecules and their interactions with biological targets over time. nih.gov By simulating the motions of atoms and molecules, MD can provide a detailed picture of conformational changes and binding events that are often inaccessible to experimental techniques alone. biointerfaceresearch.com

For this compound, MD simulations can be used to analyze its conformational flexibility in different solvent environments. biointerfaceresearch.com When the biological target is known, MD simulations of the ligand-protein complex can elucidate the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which is a measure of the affinity of the ligand for the target. nih.gov These simulations are critical for understanding how the ligand recognizes and binds to its receptor at an atomic level. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for optimizing lead compounds in drug discovery. They aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

Structure-Activity Relationship (SAR) analysis involves making systematic modifications to the structure of this compound and assessing the impact on its activity. For instance, modifying the substituents on the triazepane ring or replacing the tert-butyl group could lead to derivatives with improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical properties (descriptors) of a set of molecules and their measured biological activity. researchgate.net These descriptors can include electronic, steric, and hydrophobic parameters. A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 2: Example QSAR Data for Triazepane Derivatives

CompoundModification (R-group)LogP (Hydrophobicity)Molecular WeightPredicted Activity (IC₅₀, µM)Experimental Activity (IC₅₀, µM)
1 (Lead)-C(CH₃)₃1.8215.295.25.5
2-CH₃0.5173.2112.111.8
3-Ph2.1219.263.53.9

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be used to place it into the active site of a relevant enzyme or receptor. The results are scored based on how well the ligand fits into the binding site and the strength of its interactions. This method is invaluable for generating hypotheses about the binding mode of a compound and for identifying key residues in the protein that are important for binding. biointerfaceresearch.com These insights can guide the design of new analogs with enhanced binding affinity.

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. semanticscholar.orgdovepress.com Based on the structure of this compound and its predicted binding mode from docking studies, a pharmacophore model can be generated. nih.gov

This model can then be used as a 3D query to perform virtual screening on large chemical databases to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.govpharmacophorejournal.com This is an efficient strategy for discovering novel chemical scaffolds with potential therapeutic activity. nih.gov

Prediction of Physicochemical Parameters through Computational Methods

Computational chemistry provides valuable insights into the physicochemical properties of molecules, offering predictions that guide research and development long before a compound is synthesized or experimentally tested. For this compound, various computational methods are employed to estimate key parameters that influence its behavior in chemical and biological systems. These predictions are derived from algorithms that consider the molecule's two-dimensional and three-dimensional structure.

One of the most significant computationally predicted parameters is the Topological Polar Surface Area (TPSA) . The TPSA of a molecule is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogen atoms. This parameter is a strong indicator of a molecule's ability to permeate cell membranes and is crucial in medicinal chemistry for predicting oral bioavailability. For this compound, the predicted TPSA is 55.8 Ų.

Other important predicted properties include the logarithm of the octanol-water partition coefficient (LogP), which indicates the lipophilicity of the compound. A widely used computational model, XLogP3, predicts a value of 0.8 for this molecule. This suggests a relatively balanced solubility profile.

Further computational predictions provide details on the molecule's structural features. It is predicted to have two hydrogen bond donors and four hydrogen bond acceptors. The number of rotatable bonds, which influences conformational flexibility, is computationally determined to be two.

These computationally derived parameters are summarized in the table below, offering a comprehensive overview of the predicted physicochemical profile of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
XLogP30.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass201.14772749
Topological Polar Surface Area (TPSA)55.8 Ų
Heavy Atom Count14
Complexity211

Academic Applications and Advanced Research Frontiers of 1,2,5 Triazepane Derivatives

The 1,2,5-Triazepane Scaffold in the Design of Bioactive Molecules

The seven-membered ring of the 1,2,5-triazepane system offers a unique three-dimensional structure that is of great interest in medicinal chemistry for its ability to mimic peptide turns and present substituents in a well-defined spatial arrangement. This characteristic makes it a valuable scaffold for designing molecules that can interact with biological targets with high affinity and selectivity.

Structural Basis for Biological Activity (e.g., enzyme inhibition, receptor modulation)

The biological activity of 1,2,5-triazepane derivatives is intrinsically linked to their three-dimensional structure, which allows for precise interaction with biological targets such as enzymes and receptors. The seven-membered ring can adopt various low-energy conformations, enabling it to present appended functional groups in specific orientations to fit into the binding sites of proteins.

Derivatives of the closely related triazole scaffold have demonstrated significant enzyme inhibition capabilities. For instance, certain 1,2,4-triazole (B32235) derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are key targets in the management of Alzheimer's disease and diabetes, respectively. nih.gov The inhibitory activity of these compounds is often attributed to their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the enzyme. A review of 1,2,4-triazole derivatives highlights their effectiveness against a range of enzymes, underscoring the therapeutic potential of this heterocyclic class. isp.edu.pk

In the realm of receptor modulation, derivatives of 1,2,3-triazoles have been identified as selective agonists for the cannabinoid receptor type 2 (CB2), which is a target for inflammatory and neuropathic pain. olemiss.edu The specific substitution pattern on the triazole ring was found to be crucial for both potency and selectivity. Furthermore, the GABAA receptor, a critical target for anxiolytics and sedatives, can be modulated by compounds containing a triazepine-like core. nih.gov The subtype-selective modulation of GABAA receptors by such ligands opens avenues for developing therapeutics with improved side-effect profiles. nih.gov

The following table summarizes the inhibitory activities of some triazole derivatives against various enzymes:

CompoundTarget EnzymeIC₅₀ (µM)Reference
12d (3-methyl phenyl derivative)Acetylcholinesterase (AChE)0.73 ± 0.54 nih.gov
12m (methyl phenyl derivative)Butyrylcholinesterase (BChE)0.038 ± 0.50 nih.gov
12n (2-ethyl-6-methyl phenyl derivative)α-GlucosidaseMost active in series nih.gov
12d (3-methyl phenyl derivative)Urease19.35 ± 1.28 nih.gov

Structure-Guided Design of Novel Analogs with Enhanced Biological Profiles

Structure-guided design is a powerful strategy for optimizing the biological activity of lead compounds. While specific examples focusing on tert-butyl 1,2,5-triazepane-5-carboxylate are not extensively documented in publicly available literature, the principles of this approach are broadly applicable to the 1,2,5-triazepane scaffold. By obtaining the crystal structure of a target protein in complex with a 1,2,5-triazepane-based inhibitor, researchers can visualize the key binding interactions. This information allows for the rational design of new analogs with modifications aimed at enhancing these interactions or forming new ones, thereby improving potency and selectivity.

This approach has been successfully applied to other heterocyclic scaffolds. For instance, the design of novel antitumor agents has been guided by the interaction of 1,2,3-triazole hybrids with their target proteins. nih.gov The synthesis of a series of these hybrids and subsequent biological evaluation led to the identification of compounds with potent activity against non-small-cell lung cancer cells. nih.gov

Role of this compound as a Versatile Synthetic Building Block

This compound is a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the nitrogen atoms in the triazepane ring, allowing for selective functionalization at the other available positions. The Boc group can be readily removed under acidic conditions, providing a free amine that can participate in a wide range of chemical transformations.

The synthesis of N-protected heterocycles like this compound is a key first step in the development of more complex molecules. nih.gov These protected scaffolds offer multiple sites for the introduction of functional groups, making them versatile starting points for drug discovery programs. nih.gov

Incorporation into Peptidomimetics and Oligomeric Structures

The constrained conformation of the 1,2,5-triazepane ring makes it an excellent scaffold for the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability to enzymatic degradation and better oral bioavailability. The 1,2,5-triazepane scaffold can be used to mimic beta-turns and other secondary structures of peptides, which are often crucial for their biological activity.

While direct examples of this compound in peptidomimetic literature are not prominent, the use of similar chiral auxiliaries and building blocks is well-established. For example, a chiral imidazolidinone auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been used as a chiral building block in dipeptide synthesis. researchgate.net This highlights the principle of using protected heterocyclic systems to build larger, more complex molecules with defined stereochemistry.

Development of Advanced Heterocyclic Scaffolds

This compound can serve as a starting material for the synthesis of a variety of more complex heterocyclic systems. The reactive nitrogen atoms of the triazepane ring can participate in cyclization reactions to form fused or spirocyclic ring systems. These advanced scaffolds are of interest in medicinal chemistry as they can explore a wider range of chemical space and lead to the discovery of novel biological activities.

The synthesis of various triazepine derivatives has been shown to lead to a diverse array of fused heterocyclic systems. nih.gov For instance, reactions of triazepine precursors with different reagents can yield benzo[f]imidazo[2,1-b] nih.govolemiss.edunih.govtriazepin-5-ones and other complex structures. nih.gov The ability to construct such diverse molecular architectures underscores the value of the triazepane core in synthetic chemistry. nih.govresearchgate.net The tert-butyl ester of other heterocyclic carboxylic acids, such as indole-5-carboxylic acid, has also been shown to be a convenient synthetic handle for further modifications. researchgate.net

Investigation of Permeation and Efflux Mechanisms in Biological Systems

The ability of a drug molecule to reach its intracellular target is governed by its ability to permeate cell membranes and evade efflux pumps, which are proteins that actively transport substrates out of the cell. Understanding these mechanisms is crucial for the design of effective therapeutic agents, particularly in areas such as antibiotic and anticancer drug development.

Studies on efflux in Gram-negative bacteria have shown that transporters in the inner and outer membranes can act synergistically to restrict the intracellular accumulation of drugs. nih.govnih.gov The modification of a molecule's physicochemical properties, which can be achieved through derivatization of the 1,2,5-triazepane scaffold, can influence its susceptibility to efflux and its ability to permeate membranes.

Molecular Features Influencing Membrane Permeation and Efflux Susceptibility (e.g., in bacterial pathogens)

The effectiveness of an antibacterial agent is contingent on its ability to penetrate the bacterial cell membrane and circumvent efflux pumps, which are cellular defense mechanisms that expel therapeutic compounds. nih.gov The unique seven-membered ring structure of 1,2,5-triazepane derivatives offers multiple sites for chemical modification, allowing for the fine-tuning of properties that govern membrane permeation and susceptibility to efflux. nih.gov

In Gram-negative bacteria, the cell envelope is a complex, multi-layered barrier. Efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) family, form tripartite complexes that span from the inner membrane to the outer membrane, actively extruding a wide range of substrates. nih.govmdpi.commdpi.com For a 1,2,5-triazepane derivative to be effective against such pathogens, its molecular structure must be optimized to navigate this environment.

Key molecular features that influence these processes include:

Lipophilicity and Polar Surface Area (PSA): A well-calibrated balance between lipophilicity and hydrophilicity is essential. While sufficient lipophilicity is required to enter the lipid components of the bacterial membranes, excessive lipophilicity can cause the compound to become trapped within the membrane. The PSA, a measure of the molecule's polar atoms, affects its hydrogen bonding capacity and solubility, which are critical for crossing the aqueous periplasmic space and interacting with intracellular targets.

Molecular Size and Shape: The conformational flexibility of the seven-membered triazepane ring allows it to adopt various spatial arrangements. This can be advantageous for navigating through membrane pores or interacting with transporter proteins. However, this flexibility can also make it a suitable substrate for broad-specificity efflux pumps. researchgate.net Introducing rigidifying elements or specific substituents can lock the molecule into a conformation that is less likely to be recognized and expelled by pumps like MexAB-OprM or MexCD-OprJ in Pseudomonas aeruginosa. nih.gov

Research has shown that even antiseptics like triclosan (B1682465) are substrates for bacterial efflux pumps, and exposure can select for multidrug-resistant mutants. nih.gov This underscores the importance of designing novel scaffolds like the 1,2,5-triazepane framework to evade these resistance mechanisms from the outset.

Table 1: Influence of Molecular Features on Bacterial Permeation and Efflux

Molecular FeatureInfluence on Membrane PermeationInfluence on Efflux Susceptibility
Lipophilicity Balanced lipophilicity is needed to cross lipid membranes without sequestration.High lipophilicity can increase recognition by some RND family efflux pumps.
Polar Surface Area (PSA) Lower PSA generally improves passive diffusion across membranes.Distribution of polar groups can influence binding to efflux pump recognition sites.
Conformational Rigidity A flexible structure may help navigate membrane channels.A rigid conformation may not fit into the binding pocket of an efflux pump, thus avoiding extrusion.
Hydrogen Bond Donors/Acceptors Affects solubility in both aqueous and lipid environments.Specific hydrogen bonding patterns are critical for recognition and transport by efflux proteins. nih.gov
Molecular Charge Cationic properties can facilitate interaction with the negatively charged bacterial membrane.Can influence susceptibility to specific efflux pump families, which often recognize charged or amphipathic molecules. mdpi.com

Future Research Directions and Emerging Applications of the 1,2,5-Triazepane Framework

The versatility of the 1,2,5-triazepane scaffold makes it a valuable platform for future drug discovery efforts, with potential applications spanning multiple therapeutic areas. nih.gov

Novel Antibacterial Agents: A primary area of future research is the development of new antibiotics that can combat multidrug resistance. Building on work where 1,2,5-triazepane analogues of linezolid (B1675486) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), efforts can be directed towards expanding their spectrum of activity. nih.gov A key goal is to design derivatives that are poor substrates for the RND efflux pumps prevalent in critical Gram-negative pathogens. mdpi.commdpi.com This involves creating focused libraries of compounds and evaluating them for both antibacterial efficacy and low susceptibility to efflux.

Peptidomimetics and Protein-Protein Interaction (PPI) Inhibitors: The constrained seven-membered ring of the 1,2,5-triazepane can be used to mimic the turns and secondary structures of peptides. Fused 1,2,5-triazepine-1,5-dione heterocycles have been synthesized as potential structural mimics of cis-peptidyl prolinamides, which are key recognition elements in many biological processes. rsc.org This opens the door to designing potent and selective inhibitors of protein-protein interactions, which are implicated in diseases such as cancer and autoimmune disorders.

Central Nervous System (CNS) Agents: The 1,2,5-triazepane framework holds potential for the development of drugs targeting the CNS. Research has suggested the evaluation of some triazepine derivatives as potential CNS depressants, analgesics, or anti-inflammatory agents. researchgate.net By modifying the physicochemical properties of the scaffold, it may be possible to enhance blood-brain barrier penetration, enabling the targeting of neurological and psychiatric disorders. nih.gov

Expansion into Other Therapeutic Fields: The synthetic tractability of the 1,2,5-triazepane ring allows for its incorporation into a wide range of molecular architectures. researchgate.net This "scaffold hopping" approach, where the triazepane replaces more traditional heterocyclic cores like piperazine, can lead to compounds with improved pharmacological profiles or novel mechanisms of action. nih.gov Future work will likely involve creating hybrid molecules and exploring their utility in areas such as oncology and inflammatory diseases. The continued development of innovative synthetic methods will be crucial to fully exploit the potential of this versatile heterocyclic framework. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing tert-butyl 1,2,5-triazepane-5-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, a related triazepane derivative was synthesized via a stereoselective pathway using tert-butyl carbamate as a protecting group, followed by cyclization and deprotection . Key steps include:

  • Cyclization : Use of mild acids (e.g., acetic acid) to facilitate ring closure.
  • Deprotection : Trifluoroacetic acid (TFA) is commonly employed to remove the tert-butyloxycarbonyl (Boc) group.
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming stereochemistry and functional groups. For instance, tert-butyl signals appear as singlets at ~1.4 ppm in 1^1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) can be verified using reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling tert-butyl-protected compounds?

  • Methodological Answer :

  • Storage : Store in airtight containers at -20°C to prevent decomposition. Avoid exposure to moisture and heat .
  • Handling : Use explosion-proof equipment in well-ventilated areas. Ground metal containers to prevent static discharge .
  • Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading). For example, molybdenum hexacarbonyl [Mo(CO)6_6] has been used to optimize epoxidation yields in similar systems .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.
  • Solvent Screening : Test polar aprotic solvents (e.g., dichloromethane) to enhance solubility and reaction rates .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C for tert-butyl derivatives) .
  • Crystallography : Single-crystal X-ray diffraction can reveal conformational changes under stress .

Q. What computational tools are suitable for predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • SHELX Software : Refine crystallographic data to validate computational models .

Q. How can researchers resolve contradictions between experimental and computational data?

  • Methodological Answer :

  • Error Analysis : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using GIAO method). Deviations >0.5 ppm suggest conformational flexibility .
  • Cross-Validation : Use multiple techniques (e.g., XRD for solid-state vs. NMR for solution-state structures) .
  • Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness .

Q. What strategies mitigate impurities during large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR to detect side products.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance purity .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.